molecular formula C9H12N2O3 B11790665 2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B11790665
M. Wt: 196.20 g/mol
InChI Key: WVWTZBOAHKMDBO-UHFFFAOYSA-N
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Description

2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction is followed by cyclization and subsequent functional group modifications to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or enzyme inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
  • 2-(5-Ethyl-4-oxo-6-pyrimidinyl)acetic acid
  • 2-(5-Ethyl-4-methyl-6-oxopyrimidin-2-yl)acetic acid

Uniqueness

2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(5-ethyl-4-methyl-6-oxopyrimidin-1-yl)acetic acid

InChI

InChI=1S/C9H12N2O3/c1-3-7-6(2)10-5-11(9(7)14)4-8(12)13/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

WVWTZBOAHKMDBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN(C1=O)CC(=O)O)C

Origin of Product

United States

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